molecular formula C8H12AgBF4N4 B1602192 Tetrakis(acetonitrile)silver(I) tetrafluoroborate CAS No. 93556-88-8

Tetrakis(acetonitrile)silver(I) tetrafluoroborate

Cat. No. B1602192
CAS RN: 93556-88-8
M. Wt: 358.88 g/mol
InChI Key: XZYAKBATRMXJSW-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is a compound that has been used as a precursor for the synthesis of many hetero-metallic transition metal complexes . These complexes possess novel properties, making them useful in material sciences .


Synthesis Analysis

This compound can be synthesized using acetonitrile (CH3CN) as the ligand in the initial silver salts . It has been used as a reactant for the synthesis of various complexes, including luminescent face-to-face dinuclear platinum (II) alkynyl phosphine silver (I) complex, alpha-diimine silver (I) complexes, and silver (I) complexes with multidentate pyrazolyl-pyridine ligands .


Molecular Structure Analysis

The crystal structure of this compound is orthorhombic, with a Pna21 space group . The lattice parameters are a = 24.249 (5) Å, b = 8.608 (2) Å, c = 20.640 (4) Å, and the volume is V = 4308.3 Å .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.88 and its linear formula is [(CH3CN)4Ag]BF4 . It has a melting point of 72-75 °C (lit.) .

Scientific Research Applications

Coordination Network Complex Synthesis

Tetrakis(acetonitrile)silver(I) tetrafluoroborate has been utilized in synthesizing a novel two-dimensional network complex [Ag(BPDH)]BF4·CH3CN. The compound's crystal structure, spectroscopic properties, luminescent characteristics, thermogravimetric properties, and mass spectrometry aspects have been described, highlighting its potential in material sciences and coordination chemistry (Fei et al., 2000).

Energy Release in Solar Heat Batteries

The compound has shown effectiveness in triggering the thermal ring-closure reaction of high-energy vinylheptafulvene isomers. This reaction leads to the formation of dihydroazulenes, capable of releasing stored energy, thus demonstrating its potential in solar heat battery technology (Cacciarini et al., 2017).

Electrodeposition from Supercritical Carbon Dioxide/Acetonitrile

Research on the electrodeposition of silver from a supercritical carbon dioxide/acetonitrile system indicated that this compound is suitable for silver electrodeposition. This application is significant in the field of electrochemistry and material science for creating silver coatings or structures (Bartlett et al., 2013).

Crystal Structure Analysis

The compound has been analyzed for its crystal structure, offering insights into its potential as a precursor for the synthesis of hetero-metallic transition metal complexes. These complexes can possess novel properties, valuable in material sciences and the synthesis of silver species (Aly et al., 2004).

Safety and Hazards

While specific safety and hazard information for Tetrakis(acetonitrile)silver(I) tetrafluoroborate is not available, compounds of similar nature are known to cause serious eye damage and severe skin burns .

Mechanism of Action

Target of Action

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is primarily used as a catalyst in organic synthesis . It is particularly effective in oxidation reactions and the sulfuration of acetylenes . The compound’s primary targets are therefore the reactants in these chemical reactions.

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

This compound is used in the synthesis of various silver complexes . These complexes can participate in a variety of biochemical pathways, depending on their specific structures and properties. For example, it has been used in the synthesis of luminescent dinuclear platinum(II) alkynyl phosphine silver(I) complexes, alpha-diimine silver(I) complexes, and silver(I) clusters with binding for a dithiophosphate ligand .

Result of Action

The result of the compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently . On a molecular level, this involves the rearrangement of atoms and the formation of new chemical bonds. On a cellular level, the effects would depend on the specific biochemical pathways involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is stable under room temperature but can decompose when heated . It is also insoluble in water but soluble in organic solvents like ethyl acetate and ethyl acetate . These properties can affect the compound’s action, efficacy, and stability in different environments.

properties

IUPAC Name

silver;acetonitrile;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYAKBATRMXJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12AgBF4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578441
Record name Silver(1+) tetrafluoroborate--acetonitrile (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93556-88-8
Record name Silver(1+) tetrafluoroborate--acetonitrile (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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